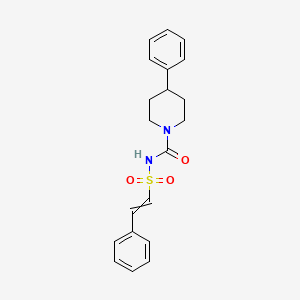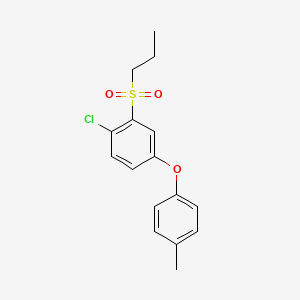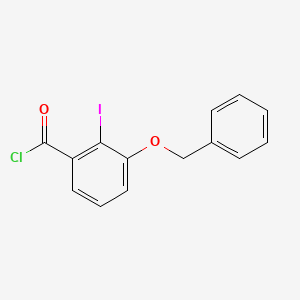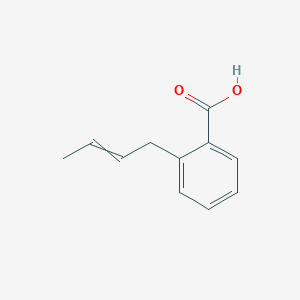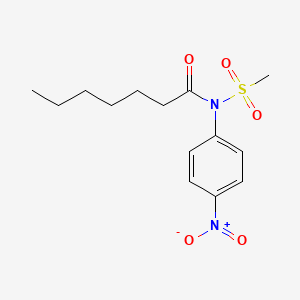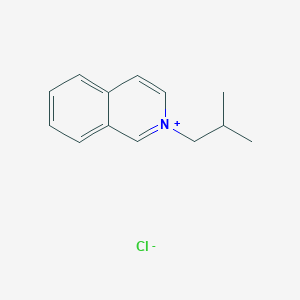
2-(2-Methylpropyl)isoquinolin-2-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropyl)isoquinolin-2-ium chloride is a quaternary ammonium compound derived from isoquinoline Isoquinoline and its derivatives are significant in organic and medicinal chemistry due to their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(2-Methylpropyl)isoquinolin-2-ium chloride, can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamines with acid chlorides to form isoquinolines.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of hydrogen chloride.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and purity. For example, ruthenium catalysis has been used for the synthesis of isoquinoline derivatives from dibenzoylhydrazine . These methods are designed to be environmentally friendly, reducing the need for external oxidants or transition metals.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropyl)isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropyl)isoquinolin-2-ium chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropyl)isoquinolin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The specific pathways involved depend on the particular application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound of 2-(2-Methylpropyl)isoquinolin-2-ium chloride.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.
Uniqueness
This compound is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
61306-51-2 |
|---|---|
Molekularformel |
C13H16ClN |
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
2-(2-methylpropyl)isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-11(2)9-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MXNZNSYKCHGPOX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


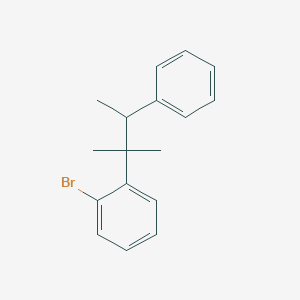
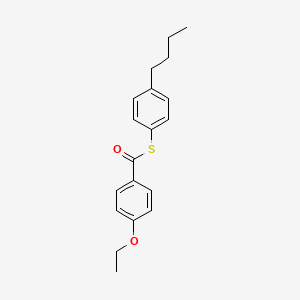
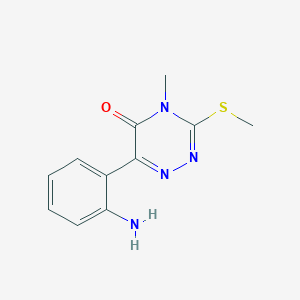
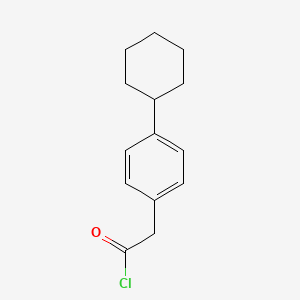
![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)
![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)


